molecular formula C18H12Cl2N2O2S B238761 N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No.: B238761
M. Wt: 391.3 g/mol
InChI Key: PYPSSRJJZPAONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 4-(2,4-dichloro-benzoylamino)-phenylamine under appropriate conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of thiophene-2-carboxylic acid derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives with additional functional groups, while reduction can lead to the formation of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amine.

Scientific Research Applications

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Another monocarboxylic acid of thiophene with different substitution patterns.

    Suprofen: A nonsteroidal anti-inflammatory drug derived from thiophene-2-carboxylic acid.

    Articaine: A local anesthetic with a thiophene ring structure.

Uniqueness

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group enhances its potential as a pharmacologically active compound, distinguishing it from other thiophene derivatives .

Properties

Molecular Formula

C18H12Cl2N2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12Cl2N2O2S/c19-11-3-8-14(15(20)10-11)17(23)21-12-4-6-13(7-5-12)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24)

InChI Key

PYPSSRJJZPAONK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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